3,3-dimethyl-1-azaspiro[3.3]heptan-2-one
CAS No.: 2758004-54-3
Cat. No.: VC11559816
Molecular Formula: C8H13NO
Molecular Weight: 139.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2758004-54-3 |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a spiro junction at the nitrogen atom, connecting two three-membered rings. The 3,3-dimethyl groups impose steric constraints that stabilize the spiro configuration, while the ketone at position 2 introduces polarity. Key structural parameters include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Density (predicted) | ~1.1 g/cm³ |
| Boiling Point (estimated) | 250–270°C |
| Melting Point | Not reported |
| LogP (calculated) | ~1.2 (moderate lipophilicity) |
The spirocyclic framework reduces ring puckering, enhancing metabolic stability compared to non-rigid analogs like piperidine .
Synthetic Methodologies
Cycloaddition-Based Approaches
Thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates (e.g., Graf’s reagent, ClO₂S-NCO) generates β-lactam intermediates, which are reduced to azaspiro compounds . For 3,3-dimethyl derivatives, pre-functionalization with methyl groups prior to cyclization is critical.
Example Protocol:
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Substrate Preparation: 3,3-Dimethylcyclobutene is treated with ClO₂S-NCO at 80°C to form a β-lactam spiro intermediate.
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Reduction: Aluminum hydride (AlH₃) selectively reduces the β-lactam to the target amine .
Cyclization of Bifunctional Precursors
A patent-pending method for 2-azaspiro[3.3]heptane derivatives involves:
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Reductive Amination: Cyclobutane-1,1-dicarboxylic acid is reduced to dimethanol using LiAlH₄ .
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Sulfonate Formation: Reaction with methanesulfonyl chloride yields a disulfonate intermediate.
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Cyclization: Treatment with 2-nitrobenzenesulfonamide in DMSO forms the spiro core .
Adapting this route to incorporate dimethyl groups would require methyl-substituted cyclobutane precursors.
Challenges and Optimization
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Steric Hindrance: Introducing 3,3-dimethyl groups complicates cyclization steps, necessitating elevated temperatures or high-pressure conditions .
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Purification: The compound’s polarity (due to the ketone) complicates column chromatography; crystallization from ethyl acetate/hexane mixtures is preferred .
Pharmacological and Industrial Applications
Material Science Applications
The rigid spiro structure and ketone functionality enable use in:
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Coordination Polymers: As ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
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Supramolecular Chemistry: Host-guest systems leveraging the cavity-like spiro architecture .
Research Frontiers and Challenges
Unresolved Synthetic Hurdles
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Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric catalysis using chiral auxiliaries remains unexplored.
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Scale-Up: Multi-step sequences (e.g., [2+2] cycloaddition followed by reduction) pose cost and efficiency challenges for industrial production .
Biological Evaluation Gaps
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ADMET Profiles: No published data exist on the compound’s absorption, distribution, or toxicity.
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Target Identification: Computational docking studies suggest affinity for GABA receptors, but experimental validation is needed.
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